molecular formula C19H16O4S B4998766 3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone

3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone

Cat. No. B4998766
M. Wt: 340.4 g/mol
InChI Key: PZNSDUWMPLRQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone, also known as Furfenorex, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. This compound also acts as an appetite suppressant by decreasing the release of neuropeptide Y, a hormone that stimulates hunger.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its stimulant and appetite suppressant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of cortisol, a hormone that is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone in lab experiments is its ability to act as a stimulant and appetite suppressant. This can be useful in studies that require increased alertness and focus, or in studies that involve the regulation of appetite. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction. Researchers must be cautious when using this compound in studies and should take appropriate measures to prevent misuse.

Future Directions

There are several potential future directions for research on 3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone. One direction could be the development of this compound derivatives that have improved pharmacokinetic properties and reduced potential for abuse. Another direction could be the investigation of this compound's potential as a cognitive enhancer in individuals with cognitive impairments. Additionally, further research could be conducted to better understand the long-term effects of this compound on the body and brain.

Synthesis Methods

3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-furylacetic acid with phenylsulfonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetic anhydride to produce this compound.

Scientific Research Applications

3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of obesity and attention deficit hyperactivity disorder (ADHD). In pharmacology, this compound has been studied for its potential as a stimulant and appetite suppressant. In neuroscience, this compound has been studied for its potential as a cognitive enhancer.

properties

IUPAC Name

3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSDUWMPLRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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